Calcium citrate
Overview
Description
Calcium citrate is the calcium salt of citric acid. It is commonly used as a food additive, usually as a preservative, but sometimes for flavor. It is also found in some dietary calcium supplements. This compound is known for its high bioavailability, making it a preferred choice for calcium supplementation .
Mechanism of Action
Target of Action
Calcium citrate primarily targets the parathyroid cells . It interacts with a G-protein coupled calcium receptor on the surface of these cells . The role of these receptors is to regulate the secretion of parathyroid hormone (PTH), which plays a crucial role in calcium homeostasis .
Mode of Action
This compound works by increasing plasma calcium levels . This increase in calcium concentration reduces the flux of calcium from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) . The reduction in PTH secretion is achieved through the stimulation of the G-protein coupled calcium receptor on the surface of parathyroid cells .
Biochemical Pathways
The increase in plasma calcium levels affects several biochemical pathways. The primary pathway involves the regulation of calcium homeostasis. Calcium is essential for various biological processes, including vascular contraction and vasodilation, muscle function, nerve transmission, intracellular signaling, and hormonal secretion . By increasing plasma calcium levels, this compound ensures the proper functioning of these processes.
Pharmacokinetics
The pharmacokinetics of this compound primarily involves its absorption in the gastrointestinal tract. It is known to have a higher absorption rate compared to other forms of calcium such as calcium carbonate . This property significantly impacts its bioavailability, making it an effective source of calcium for the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to increase plasma calcium levels. This leads to a decrease in calcium flux and an increase in calcium deposition into bone . This is particularly beneficial in conditions like osteoporosis, where there is a need to increase bone density .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound is known to be higher when the stomach is empty . Furthermore, certain pathological conditions such as achlorhydria, chronic hypoparathyroidism, and hypocitraturic subjects with a moderate/high risk of nephrolithiasis could benefit from this compound supplementation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium citrate can be synthesized by reacting calcium oxide or calcium hydroxide with citric acid. The reaction typically involves dissolving calcium oxide or calcium hydroxide in water to form a calcium hydroxide solution, which is then reacted with citric acid to form this compound. The reaction can be represented as follows:
3Ca(OH)2+2C6H8O7→Ca3(C6H5O7)2+3H2O
Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the isolation of citric acid from the fungal fermentation process. The citric acid in the broth solution is neutralized by limewater, precipitating insoluble this compound . Another method involves the use of calcium carbonate and citric acid, where calcium carbonate is reacted with citric acid to produce this compound and carbon dioxide .
Chemical Reactions Analysis
Types of Reactions: Calcium citrate primarily undergoes acid-base reactions. It can react with strong acids to form citric acid and calcium salts. It can also react with strong bases to form calcium hydroxide and citrate ions.
Common Reagents and Conditions:
Acidic Conditions: Reacts with hydrochloric acid to form citric acid and calcium chloride.
Basic Conditions: Reacts with sodium hydroxide to form calcium hydroxide and sodium citrate.
Major Products:
With Hydrochloric Acid: Citric acid and calcium chloride.
With Sodium Hydroxide: Calcium hydroxide and sodium citrate.
Scientific Research Applications
Calcium citrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other calcium compounds.
Biology: Studied for its role in cellular calcium signaling and bone metabolism.
Industry: Used as a food additive, preservative, and in the production of biodegradable polymers.
Comparison with Similar Compounds
Calcium Carbonate: Another common calcium supplement, but with lower bioavailability compared to calcium citrate.
Magnesium Citrate: Used as a laxative and for magnesium supplementation.
Strontium Citrate: Used in the treatment of osteoporosis.
Uniqueness of this compound: this compound is unique due to its high bioavailability and solubility in water, making it more effective for calcium supplementation compared to calcium carbonate. It is also less likely to cause gastrointestinal discomfort, which is a common side effect of calcium carbonate .
Properties
IUPAC Name |
tricalcium;2-hydroxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAQSUUGMSOBHW-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Ca3O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061148 | |
Record name | Tricalcium dicitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white powder, Tetrahydrate: White odorless solid; [HSDB], Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline] | |
Record name | TRICALCIUM CITRATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Calcium citrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4150 | |
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Record name | Tricalcium citrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7518 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/, Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/, 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C, Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/ | |
Record name | CALCIUM CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRICALCIUM CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Calcium citrate increases plasma calcium levels. This reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium. | |
Record name | Calcium citrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11093 | |
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CAS No. |
813-94-5, 7693-13-2 | |
Record name | Calcium citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium citrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11093 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (2:3) | |
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Record name | Tricalcium dicitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricalcium dicitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.265 | |
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Record name | Citric acid, calcium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM CITRATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86117BWO7P | |
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Record name | CALCIUM CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRICALCIUM CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is calcium citrate a more bioavailable source of calcium compared to calcium carbonate?
A1: Yes, numerous studies consistently demonstrate that this compound exhibits superior absorption compared to calcium carbonate. A meta-analysis revealed calcium absorption from this compound to be approximately 22% to 27% higher than from calcium carbonate, irrespective of whether taken on an empty stomach or with meals. [] This improved absorption is attributed to its solubility in a wider pH range, making it suitable for individuals with achlorhydria. [, ]
Q2: Can taking this compound with food affect its absorption?
A3: While this compound generally shows good absorption regardless of food intake, some studies indicate a slight reduction in absorption when taken with meals. []
Q3: How does the particle size of this compound impact its bioavailability?
A4: Research suggests that reducing the particle size of this compound to the nano-scale can enhance its bioavailability. [] This is likely due to the increased surface area available for absorption.
Q4: Does this compound supplementation help prevent bone loss?
A5: Yes, this compound supplementation can contribute to the prevention of bone loss, particularly in postmenopausal women experiencing estrogen deficiency. It helps slow bone loss by inhibiting parathyroid hormone (PTH) secretion. [] Animal studies also show promise, with this compound administration mitigating bone loss in ovariectomized rats. []
Q5: Can combining this compound with other supplements further benefit bone health?
A6: Research indicates that combining this compound with potassium citrate can enhance its bone-protective effects. Potassium citrate provides an alkali load, reducing urinary calcium loss, while this compound increases calcium absorption. This combined approach leads to a synergistic effect on bone resorption markers. [] Additionally, combining this compound with bovine collagen peptides shows promising results in inhibiting bone loss in ovariectomized rats, suggesting a potential therapeutic approach for postmenopausal osteoporosis. []
Q6: Does this compound demonstrate any potential for treating osteoarthritis?
A7: Studies using a papain-induced osteoarthritis mouse model suggest that this compound may be beneficial in treating osteoarthritis. In this model, this compound administration reduced cartilage loss, improved joint stability, increased proteoglycan content, and lowered the levels of pro-inflammatory cytokines. [, ]
Q7: Can this compound be used to fortify food products?
A8: Yes, this compound is a viable option for fortifying various food products, such as noodles. Studies have shown that incorporating this compound into noodle formulations at concentrations up to 0.5% does not negatively impact their sensory qualities, making it a suitable additive for enhancing calcium content without compromising taste or texture. []
Q8: Are there other food applications where this compound is beneficial?
A9: Yes, this compound has been explored for its potential to improve the quality and nutritional value of other food products. For example, it has been shown to increase the calcium content and potentially improve the amino acid profile of chicken cutlets. [] Additionally, this compound shows promise in enhancing the antioxidant activity and reducing the pungent odor of green tea garlic paste. []
Q9: What is the molecular formula and weight of this compound?
A9: this compound exists in various hydrated forms. The most common forms are:
Q10: How can this compound be prepared?
A10: this compound can be prepared through various methods, including:
- Reaction of citric acid with calcium carbonate: This method involves reacting citric acid with a calcium source like calcium carbonate. [, , ]
- Extraction from natural sources: this compound can be extracted from natural sources like oyster shells [, , , ] or eggshells [, ] by reacting them with citric acid.
Q11: What is the solubility of this compound?
A12: this compound exhibits higher solubility in acidic environments compared to neutral or alkaline conditions. This solubility behavior makes it a preferred calcium supplement for individuals with low stomach acid. [, ]
Q12: Can this compound exist in an amorphous form?
A13: Yes, amorphous forms of this compound have been developed. These forms are highly water-soluble and demonstrate improved stability and dispersability, making them suitable for beverage applications. []
Q13: How does the presence of other ions affect this compound precipitation?
A14: The presence of ions like magnesium and ferric ions can influence the precipitation of this compound. Magnesium ions, for example, can increase the concentration of free calcium ions in solution, affecting the precipitation process. [] The morphology and formation of this compound precipitates are also impacted by factors like rotational speed and pressure during preparation. [, ]
Q14: Does the consumption of this compound have any potential downsides?
A15: While generally considered safe, high doses of this compound can lead to increased aluminum absorption from dietary sources. This effect, observed in a study on healthy women, raises concerns about potential long-term aluminum accumulation and potential toxicity with prolonged high-dose this compound use. []
Q15: Are there alternative calcium salts with potential advantages over this compound?
A16: While this compound is a well-regarded calcium supplement, research suggests that calcium acetate might be a more effective phosphate binder compared to calcium carbonate and this compound. [] This characteristic could be particularly beneficial for individuals with hyperphosphatemia, often observed in patients with chronic kidney disease.
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